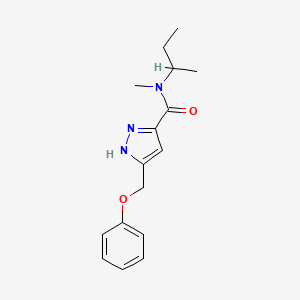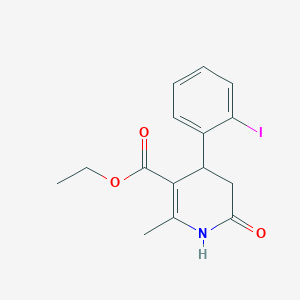![molecular formula C23H16BrN3O6 B5363513 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5363513.png)
4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as BANBAN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By disrupting the formation of microtubules, this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to bind to DNA and RNA, suggesting potential applications in gene therapy and nucleic acid labeling.
Biochemical and Physiological Effects
In vitro studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while exhibiting minimal toxicity towards normal cells. This compound has also been shown to induce autophagy, a cellular process that promotes the degradation of damaged organelles and proteins. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is its high selectivity towards cancer cells, which makes it a promising candidate for targeted therapy. Additionally, this compound exhibits low toxicity towards normal cells, which reduces the risk of adverse effects. However, this compound has limited solubility in aqueous solutions, which can pose challenges in drug formulation and delivery.
Orientations Futures
There are several potential future directions for 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, this compound can be further investigated for its potential use in combination therapy with other anticancer agents. Furthermore, this compound can be explored for its applications in other fields of research, such as materials science and bioimaging.
Conclusion
This compound is a promising chemical compound with potential applications in medicinal chemistry, materials science, and biochemistry. Its unique properties and mechanism of action make it an attractive candidate for targeted therapy and drug delivery systems. Further research is needed to fully elucidate the potential of this compound and its derivatives in various fields of research.
Méthodes De Synthèse
4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 2-bromo-4'-nitroacetophenone with 2-aminobenzoic acid, followed by acylation with acryloyl chloride. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in drug delivery systems and as a fluorescent probe for detecting biomolecules.
Propriétés
IUPAC Name |
4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O6/c24-19-4-2-1-3-18(19)21(28)26-20(13-14-5-11-17(12-6-14)27(32)33)22(29)25-16-9-7-15(8-10-16)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZVHHUYWDSWJR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)

![2-tert-butyl-6-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5363448.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5363478.png)
![N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)

![2-(3-methyl-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5363521.png)

![3-(1-adamantyl)-6-amino-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5363544.png)